2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide
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Overview
Description
2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide is an organic compound that features a benzamide core substituted with chloro and iodo groups at the 2 and 6 positions, respectively, and an oxetane ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzamide precursor followed by the introduction of the oxetane ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated benzamide derivatives.
Scientific Research Applications
2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity to biological molecules. The oxetane ring may also play a role in modulating the compound’s physicochemical properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-iodobenzamide: Lacks the oxetane ring, which may result in different reactivity and biological activity.
2-Chloro-N-(oxetan-3-yl)benzamide: Contains the oxetane ring but lacks the iodo substituent, potentially affecting its chemical and biological properties.
6-Iodo-N-(oxetan-3-yl)benzamide: Contains the oxetane ring and iodo substituent but lacks the chloro group, which may influence its overall behavior.
Uniqueness
2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide is unique due to the presence of both chloro and iodo substituents along with the oxetane ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-6-iodo-N-(oxetan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO2/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-15-5-6/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLCDYSAPPYGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=C(C=CC=C2I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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